molecular formula C20H15ClN2O4 B5823831 N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B5823831
M. Wt: 382.8 g/mol
InChI Key: IDVWDQOWVZLHMK-SSDVNMTOSA-N
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Description

N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a benzodioxine moiety

Properties

IUPAC Name

N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4/c21-14-7-5-13(6-8-14)16-10-9-15(26-16)11-22-23-20(24)19-12-25-17-3-1-2-4-18(17)27-19/h1-11,19H,12H2,(H,23,24)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVWDQOWVZLHMK-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives.

    Formation of the Benzodioxine Moiety: The benzodioxine ring is formed through cyclization reactions involving catechol derivatives and appropriate aldehydes or ketones.

    Condensation Reaction: The final step involves the condensation of the furan, chlorophenyl, and benzodioxine intermediates with carbohydrazide under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: Its chemical reactivity and stability make it a candidate for the development of advanced materials, such as polymers and nanomaterials.

    Biological Research:

    Industrial Applications: Its diverse chemical properties make it useful in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]carboxamides: These compounds share structural similarities and exhibit comparable biological activities.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides: These derivatives also contain the chlorophenyl group and have been studied for their antiviral and antibacterial properties.

Uniqueness

N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to its combination of the furan, chlorophenyl, and benzodioxine moieties, which confer distinct chemical reactivity and potential applications. Its structural complexity and versatility make it a valuable compound for various scientific research and industrial applications.

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